4-Chlorophenylglyoxal hydrate
Overview
Description
4-Chlorophenylglyoxal hydrate is an organic compound with the molecular formula C8H7ClO3 and a molar mass of 186.59 g/mol . It is a white crystalline solid that is soluble in many organic solvents, such as alcohols and ethers . This compound is primarily used for research and development purposes due to its unique chemical properties and biological activity.
Biochemical Analysis
Cellular Effects
It has been suggested that it may have antibacterial activity
Molecular Mechanism
It is synthesized from glyoxal and chloroform . The reaction is carried out at a temperature between 40-60 degrees Celsius for approximately two hours
Temporal Effects in Laboratory Settings
It is known that the compound is decomposable at high temperatures and is not stable to long-term thermal exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenylglyoxal hydrate involves a reaction with water and hydrogen bromide in dimethyl sulfoxide at 80°C for 5 hours. This reaction typically uses 4’-chloro-2-bromoacetophenone, water, and 47% hydrobromic acid in dimethyl sulfoxide.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
4-Chlorophenylglyoxal hydrate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Chlorophenylglyoxal hydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various compounds.
Biology: The compound’s biological activity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the synthesis of drugs, pesticides, and dyes.
Mechanism of Action
The mechanism by which 4-Chlorophenylglyoxal hydrate exerts its effects involves its interaction with specific molecular targets. It has been shown to have antibacterial activity, which is attributed to its ability to interfere with bacterial cell wall synthesis and function . The compound’s nitro group plays a crucial role in its antibacterial properties .
Comparison with Similar Compounds
4-Chlorophenylglyoxal hydrate can be compared with other similar compounds, such as:
4-Chlorophenylcarboxylic acid: This compound is similar in structure but lacks the glyoxal moiety.
4-Chlorobenzaldehyde: Another related compound, differing by the presence of an aldehyde group instead of the glyoxal hydrate.
4-Chlorophenylhydrazine: This compound contains a hydrazine group instead of the glyoxal hydrate.
Uniqueness: this compound is unique due to its glyoxal moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOCXCVDVKZPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859932-64-2 | |
Record name | 4-Chlorophenylglyoxal hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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